REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O-]C1C=CC=CC=1.[K+].[PH2](O)=O.F[B-](F)(F)F.[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([N+:33]#[N:34])=[CH:29][CH:28]=1>ClCCl.C(Cl)(Cl)Cl>[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([N:33]=[N:34][C:6]2[CH:7]=[CH:8][C:3]([N:2]([CH3:9])[CH3:1])=[CH:4][CH:5]=2)=[CH:29][CH:28]=1 |f:1.2,4.5|
|
Name
|
cyclic ethers
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.ClC1=CC=C(C=C1)[N+]#N
|
Name
|
cyclic ether
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
cyclic ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclic ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzoyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aryl-diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diazonium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclic ethers
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diazonium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
potassium phenoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]C1=CC=CC=C1.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
|
Type
|
CUSTOM
|
Details
|
the mixtures were shaken intermittently for 24 hours without spectral change
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
CUSTOM
|
Details
|
This material both complexed with and more slowly reacted with (benzoylated) the host cycle
|
Type
|
WAIT
|
Details
|
Within 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
originally complexed had reacted
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |